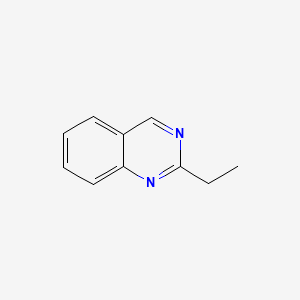

2-Ethylquinazoline

描述

Historical Development and Fundamental Chemistry of Quinazoline (B50416) Ring Systems

The journey into the world of quinazolines began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.govorientjchem.orgfrontiersin.org This initial discovery, resulting from the reaction of cyanogen (B1215507) with anthranilic acid, was first named bicyanoamido benzoyl. nih.gov However, the parent quinazoline molecule was not synthesized until 1895, when August Bischler and Lang achieved its preparation through the decarboxylation of quinazoline-2-carboxylic acid. orientjchem.orgwikipedia.org A more refined synthesis was later developed by Siegmund Gabriel in 1903. nih.govorientjchem.orgwikipedia.org The name "quinazoline," proposed by Weddige, is now universally accepted for this heterocyclic system. nih.govijsrtjournal.com

Fundamentally, quinazoline is an aromatic heterocyclic compound with the chemical formula C₈H₆N₂. wikipedia.orgfrontiersin.org Its structure consists of two fused six-membered rings: a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.orgmdpi.comresearchgate.netmdpi.com This fusion significantly influences the chemical properties of the pyrimidine ring. mdpi.com Also known as 1,3-diazanaphthalene, quinazoline is a light yellow crystalline solid soluble in water. wikipedia.org It is isomeric with other benzodiazines such as cinnoline, quinoxaline (B1680401), and phthalazine. wikipedia.orgfrontiersin.org

The chemical reactivity of the quinazoline nucleus is distinct. The pyrimidine ring is generally resistant to electrophilic substitution, though the 4-position is more reactive than the 2-position. wikipedia.org Conversely, the benzene ring is more susceptible to electrophilic substitution, with the order of reactivity being position 8 > 6 > 5 > 7. wikipedia.org Nucleophilic displacement reactions readily occur at the 2- and 4-positions when substituted with halogens. wikipedia.org Furthermore, the quinazoline molecule protonates at the N3 position, which can induce hydration. wikipedia.org

| Property | Value |

| Chemical Formula | C₈H₆N₂ |

| Molar Mass | 130.150 g·mol⁻¹ wikipedia.org |

| Appearance | Light yellow crystals wikipedia.org |

| Melting Point | 48 °C (118 °F; 321 K) wikipedia.org |

| Boiling Point | 243 °C (469 °F; 516 K) wikipedia.org |

| Solubility in water | Soluble wikipedia.org |

Significance of the Quinazoline Scaffold in Synthetic Organic Chemistry

The quinazoline scaffold is recognized as a "privileged structure" in medicinal and synthetic organic chemistry. mdpi.comresearchgate.net This designation stems from its prevalence in a vast array of biologically active compounds, including over 200 naturally occurring alkaloids isolated from plants and microorganisms. wikipedia.orgmdpi.com The versatility of the quinazoline nucleus allows for the synthesis of large libraries of compounds with diverse pharmacological activities. nih.gov

The significance of this scaffold is underscored by its presence in numerous clinical drugs. mdpi.commdpi.com For instance, gefitinib (B1684475) and lapatinib (B449) are quinazoline-based drugs approved by the U.S. Food and Drug Administration (FDA) for cancer therapy, functioning as protein kinase inhibitors. wikipedia.org The broad spectrum of biological activities associated with quinazoline derivatives includes anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihypertensive properties. nih.govmdpi.comnih.govmdpi.com This wide range of applications has fueled continuous interest in developing novel and efficient synthetic routes to access functionalized quinazoline derivatives. frontiersin.orgmdpi.com Synthetic chemists focus on modifying the quinazoline core, particularly at positions 2, 3, and 4, to enhance potency and selectivity for various biological targets. frontiersin.orgnih.govnih.gov

Specific Research Context and Importance of 2-Ethylquinazoline within the Quinazoline Class

While the parent quinazoline system is a major focus of research, specific derivatives like this compound serve as important building blocks and subjects of targeted investigation. The introduction of an ethyl group at the C-2 position modifies the steric and electronic properties of the quinazoline core, leading to unique chemical reactivity and biological interactions.

Further illustrating the synthetic utility of the this compound motif, compounds like Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate have been synthesized and investigated for their potential biological activities, which span antiviral, antibacterial, and anti-inflammatory effects. ontosight.ai Similarly, Ethyl quinazoline-2-carboxylate is a commercially available derivative that serves as a starting material for more complex molecules. sigmaaldrich.com

The development of compounds such as 1-Ethylquinazoline-2,4(1H,3H)-dione also highlights the importance of the ethyl substitution in creating diverse chemical entities for screening and drug discovery. acs.org Moreover, patent literature reveals the exploration of 2-amino-quinazolines with an ethyl group at the 2-position as potential Polo-like kinase 1 (PLK1) inhibitors, pointing to a direct application in anticancer research. google.com These examples collectively demonstrate that the this compound scaffold is a valuable and actively researched platform in the broader field of quinazoline chemistry, contributing to the development of new materials and potential therapeutic agents.

| Derivative | Molecular Formula | Research Context |

| This compound-4(3H)-thione | C₁₀H₁₀N₂S researchgate.net | Crystal structure analysis, synthesis methodology researchgate.netnih.gov |

| Ethyl 4-(2-ethyl-4-oxoquinazolin-3-yl)benzoate | Not specified | Investigated for antiviral, antibacterial, and anti-inflammatory properties ontosight.ai |

| Ethyl quinazoline-2-carboxylate | C₁₁H₁₀N₂O₂ sigmaaldrich.com | Synthetic intermediate sigmaaldrich.com |

| 1-Ethylquinazoline-2,4(1H,3H)-dione | Not specified | Synthesis of quinazoline derivatives acs.org |

Structure

3D Structure

属性

CAS 编号 |

6141-05-5 |

|---|---|

分子式 |

C10H10N2 |

分子量 |

158.2 g/mol |

IUPAC 名称 |

2-ethylquinazoline |

InChI |

InChI=1S/C10H10N2/c1-2-10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,2H2,1H3 |

InChI 键 |

ASVSCPGASITWDJ-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=CC=CC=C2C=N1 |

规范 SMILES |

CCC1=NC2=CC=CC=C2C=N1 |

其他CAS编号 |

64828-47-3 |

同义词 |

N-(10)-ethylquinazoline |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Ethylquinazoline and Its Derivatives

Direct Synthetic Routes to 2-Ethylquinazoline

Direct introduction of an ethyl group onto a pre-formed quinazoline (B50416) scaffold represents an efficient and atom-economical approach. These methods often involve the activation of a specific position on the quinazoline ring, followed by reaction with an ethylating agent.

Lithiation-Based Strategies for Quinazoline-4-thiones with Ethyl Group Introduction

A notable strategy for the synthesis of 2-ethyl-3H-quinazoline-4-thione involves the double lithiation of 2-alkyl-3H-quinazoline-4-thiones. nih.govresearchgate.netresearchgate.netiucr.org This method facilitates the introduction of an ethyl group at the 2-position of the quinazoline ring. The process begins with the double lithiation of a 2-alkyl-3H-quinazoline-4-thione at both the nitrogen atom and the alpha-carbon of the 2-alkyl group using a strong base like n-butyllithium or lithium diisopropylamide (LDA). nih.govacs.org The resulting dianion is then reacted with an electrophile, such as an alkyl iodide, to introduce the desired substituent. nih.govresearchgate.netiucr.org For instance, the reaction of the dianion of 2-methyl-3H-quinazoline-4-thione with iodomethane (B122720) yields 2-ethyl-3H-quinazoline-4-thione in high yield. nih.goviucr.org This approach provides a versatile route to a variety of 2-(substituted alkyl)-3H-quinazoline-4-thiones. nih.govresearchgate.netiucr.org

| Starting Material | Reagents | Product | Yield (%) |

| 2-Methyl-3H-quinazoline-4-thione | 1. n-Butyllithium, THF, -78°C2. Iodomethane | 2-Ethyl-3H-quinazoline-4-thione | 92 nih.goviucr.org |

Other Direct Alkylation Approaches at the Quinazoline Core

Beyond lithiation, other direct alkylation methods have been explored. Rhodium(III)-catalyzed ortho-C–H alkylation of 2,4-diarylquinazolines using potassium alkyltrifluoroborates offers a direct route to functionalized quinazoline derivatives. cdnsciencepub.com While this specific method has been demonstrated for various alkyl groups, its direct application for the synthesis of this compound would depend on the availability of the corresponding ethyltrifluoroborate. Another approach involves the visible light-mediated Minisci-type alkylation of heteroarenes, where both mono- and double-alkylated products of quinazoline have been obtained. acs.org Furthermore, metal-free oxidative cross-coupling reactions have been developed for the C-4 alkylation of quinazoline N-oxides with ethers. rsc.org

Synthesis of this compound Precursors and Analogs

The construction of the quinazoline ring system from acyclic precursors is a fundamental and widely employed strategy. These methods often involve the condensation of a substituted aniline (B41778) derivative with a suitable one or two-carbon component.

Cyclocondensation Reactions for Quinazoline Ring Formation

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolines. nih.govresearchgate.netiucr.orgasianpubs.org These reactions typically involve the formation of the pyrimidine (B1678525) ring of the quinazoline system from an ortho-substituted aniline.

Anthranilic acid and its derivatives are common starting materials for quinazoline synthesis. asianpubs.orgnih.govnih.govresearchgate.net A widely used method involves the condensation of anthranilic acid with an appropriate reagent to form an intermediate that subsequently cyclizes to the quinazolinone. nih.govresearchgate.net For example, reaction of anthranilic acid with isothiocyanates can lead to thiourea (B124793) derivatives which then cyclize in the presence of a base to form quinazoline-2,4(1H,3H)-diones or their thio-analogs. asianpubs.org Another approach involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride (B1165640) to form a benzoxazinone (B8607429) intermediate. This intermediate can then react with various amines or other nucleophiles to yield substituted quinazolinones. nih.govresearchgate.net

| Reactants | Conditions | Product Type |

| Anthranilic acid, Isothiocyanate | Ethanol (B145695), then NaOH | 2-Thioquinazolines asianpubs.org |

| Anthranilic acid, Chloro acylchloride | Acetic anhydride, then amine | Fused quinazolinones nih.govresearchgate.net |

2-Aminobenzonitriles are versatile precursors for the synthesis of various quinazoline derivatives. researchgate.netmdpi.com One method involves the reaction of 2-aminobenzonitriles with thioamides in the presence of hydrogen bromide to afford 3H-quinazoline-4-thiones in a one-step process. nih.govresearchgate.netiucr.org More recently, a Ru(II)-catalyzed tandem reaction has been developed for the direct transformation of 2-aminobenzonitriles into quinazolinones using an alcohol-water system. rsc.org This sustainable method allows for the synthesis of a variety of quinazolinones in good to excellent yields. rsc.org Additionally, acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-aminobenzonitriles can produce 2-amino-4-iminoquinazolines. mdpi.com

| Reactants | Conditions | Product Type |

| 2-Aminobenzonitrile, Thioamide | HBr, steam bath | 3H-Quinazoline-4-thiones nih.govresearchgate.netiucr.org |

| 2-Aminobenzonitrile, Alcohol-water | Ru(II) catalyst | Quinazolinones rsc.org |

| 2-Aminobenzonitrile, N-Benzyl cyanamide | HCl, HFIP, 70°C | 2-Amino-4-iminoquinazolines mdpi.com |

Isatoic Anhydride-Mediated Syntheses

Isatoic anhydride is a versatile and commonly used starting material for the synthesis of various quinazoline and quinazolinone derivatives. researchgate.net The reaction typically proceeds through the nucleophilic attack of an amine on the anhydride, followed by cyclization and subsequent modifications.

The general mechanism involves the initial reaction of isatoic anhydride with a nitrogen nucleophile, such as an amine or amide, leading to the opening of the anhydride ring and the formation of a 2-aminobenzoyl derivative. orgchemres.orgnih.gov This intermediate can then undergo cyclization with a suitable electrophile to form the quinazoline ring. For the synthesis of 2-substituted quinazolines, a one-pot, three-component reaction of isatoic anhydride, an aldehyde, and an amine or ammonium (B1175870) salt is often employed. researchgate.netacademie-sciences.fr

In a typical procedure, isatoic anhydride is reacted with an aldehyde and an ammonium source, like ammonium chloride, often in the presence of an oxidant to facilitate the final aromatization step. The reaction of isatoic anhydride with 2-aminoarylbenzimidamides in ethanol has also been reported to yield 2,4-disubstituted quinazolines. scispace.com The formation of the product is proposed to occur via decarboxylation of isatoic anhydride to an iminoketene intermediate, which is then attacked by the benzimidamide, followed by cyclization and dehydration. scispace.com

The versatility of isatoic anhydride allows for the introduction of a wide range of substituents at various positions of the quinazoline ring, depending on the choice of reactants.

Transition Metal-Catalyzed Synthetic Methods

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering efficient and selective routes to complex molecules like this compound. mdpi.com Catalysts based on palladium, copper, and manganese have been extensively explored for their ability to facilitate C-H activation, cross-coupling, and cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are renowned for their efficacy in a wide array of cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govresearchgate.net These reactions provide a direct and versatile approach to functionalized quinazolines.

One notable strategy involves the palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, which allows for the one-pot assembly of diverse quinazolines. acs.org A key advantage of this method is its tolerance of bromo and iodo groups, which can be used for further synthetic transformations. acs.org Another approach describes a palladium-catalyzed aerobic oxidative coupling of (2-aminophenyl)azoles with isocyanides to synthesize azole-fused quinazolines. mdpi.com

A practical, large-scale synthesis of a this compound derivative utilized a one-pot Sonogashira cross-coupling of an aryl halide with a heteroaryl halide using 2-methyl-3-butyn-2-ol (B105114) as an acetylene (B1199291) surrogate. researchgate.net This highlights the industrial applicability of palladium-catalyzed methods.

| Reaction Type | Catalyst/Reagents | Starting Materials | Key Features | Reference |

| Three-Component Tandem | Palladium Catalyst | 2-Aminobenzonitriles, Aldehydes, Arylboronic Acids | One-pot assembly, tolerance of halides. | acs.org |

| Aerobic Oxidative Coupling | Pd(II) Catalyst, Air (oxidant) | (2-Amino-phenyl)azoles, Isocyanides | Synthesis of azole-fused quinazolines. | mdpi.com |

| Sonogashira Cross-Coupling | Palladium Catalyst, Copper Co-catalyst | Aryl Halide, Heteroaryl Halide, Acetylene Surrogate | Scalable, industrial application. | researchgate.net |

Copper-Catalyzed Cyclization and Functionalization

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of quinazolines. mdpi.comrsc.org These methods often involve cyclization and functionalization reactions, proceeding through various mechanisms, including Ullmann-type couplings and oxidative C-H annulation. mdpi.comrsc.org

One approach involves the copper-catalyzed reaction of 2-bromobenzonitriles with amidines or guanidine (B92328) to produce 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives. organic-chemistry.org This method is valued for its simplicity and the use of readily available starting materials. organic-chemistry.org Another strategy employs a copper-catalyzed tandem oxidative process to synthesize quinazolinones from 2-aminobenzonitriles and benzyl (B1604629) alcohols with air as the oxidant. rsc.org

Visible light-induced photoredox copper-catalyzed oxidative Csp2–H annulation of amidines with terminal alkynes has also been developed for the synthesis of functionalized quinazolines at room temperature. rsc.orgresearchgate.net Furthermore, copper-catalyzed cascade reactions of 2-halobenzoic acids and amidines provide an effective route to quinazolinones. beilstein-journals.org

| Catalyst System | Starting Materials | Reaction Type | Key Advantages | Reference |

| CuI/DMEDA | 2-Bromobenzonitriles, Amidines/Guanidine | Ullmann-type coupling and cyclization | Simplicity, readily available materials. | organic-chemistry.org |

| Copper Catalyst | 2-Aminobenzonitriles, Benzyl Alcohols | Tandem oxidative synthesis | Use of air as a green oxidant. | rsc.org |

| Copper(I)-phenylacetylide | Amidines, Terminal Alkynes | Photoredox oxidative Csp2–H annulation | Mild, room temperature conditions. | rsc.orgresearchgate.net |

| Chitosan-supported CuI | 2-Halobenzoic acids, Amidines | Cascade cyclization | Mild conditions, broad scope. | beilstein-journals.org |

Manganese-Catalyzed Dehydrogenative Coupling

Manganese, being an earth-abundant and less toxic metal, has gained prominence in catalysis. mdpi.combeilstein-journals.org Manganese-catalyzed reactions, particularly dehydrogenative couplings, provide sustainable and atom-economical pathways for quinazoline synthesis. acs.orgnih.govrsc.orgresearchgate.net

A notable example is the Mn(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohol with primary amides to form 2-substituted quinazolines. acs.orgnih.govresearchgate.net This reaction proceeds with the liberation of dihydrogen as the only byproduct, highlighting its atom economy. acs.orgnih.gov Another approach utilizes a manganese(I) complex to catalyze the dehydrogenative annulation of 2-aminobenzyl alcohol with primary amides, which proceeds via a metal-ligand cooperation mechanism. frontiersin.org These methods are advantageous due to the use of an inexpensive and environmentally benign metal catalyst. mdpi.comresearchgate.net

Manganese catalysts have also been employed in C-H activation strategies for the synthesis of various heterocyclic compounds, demonstrating their versatility in modern organic synthesis. nih.govunl.ptrsc.orgsemanticscholar.org

Oxidative Cyclization and Functionalization Strategies

Oxidative methods are crucial for the final aromatization step in many quinazoline syntheses and can also be the key step in the cyclization process itself. Various oxidants have been employed, with active manganese dioxide (MnO2) being a prominent example.

Active Manganese Dioxide (MnO2) as Oxidant

Active manganese dioxide (MnO2) is a widely used and effective oxidant in organic synthesis due to its low cost and operational simplicity. frontiersin.orgrsc.org It has been successfully applied in the synthesis of quinazolines through oxidative cyclization and dehydrogenation reactions.

One strategy involves the use of α-MnO2 as a heterogeneous catalyst for the reaction of 2-aminobenzylamines with alcohols in the presence of tert-butyl hydroperoxide (TBHP) as a co-oxidant. frontiersin.orgrsc.org This method is advantageous due to the reusability of the catalyst. MnO2 has also been used as a stoichiometric oxidant for the synthesis of 2-arylquinazolines from their 1,2,3,4-tetrahydroquinazoline precursors. beilstein-journals.org In this case, the reaction involves refluxing the substrate with MnO2 in a suitable solvent. beilstein-journals.org

Furthermore, MnO2 has been employed for the oxidation of 1,2-dihydroquinazoline-3-oxides to the corresponding quinazoline-3-oxides, demonstrating its utility in accessing different oxidation states of the quinazoline core. cdnsciencepub.comscholaris.ca The straightforward removal of the solid MnO2 by filtration simplifies the workup procedure. scholaris.ca

| Reactants | Co-oxidant/Conditions | Product Type | Key Features | Reference |

| 2-Aminobenzylamines, Alcohols | α-MnO2, TBHP | Quinazolines | Heterogeneous, reusable catalyst. | frontiersin.orgrsc.org |

| 2-Aryl-1,2,3,4-tetrahydroquinazolines | MnO2, Reflux | 2-Arylquinazolines | Stoichiometric oxidative dehydrogenation. | beilstein-journals.org |

| 1,2-Dihydroquinazoline-3-oxides | MnO2 | Quinazoline-3-oxides | Mild conditions, simple workup. | cdnsciencepub.comscholaris.ca |

Peroxide-Mediated Oxidations

The use of peroxides as oxidants offers an efficient and often more environmentally benign route for the synthesis of quinazoline scaffolds. These methods typically function under metal-free conditions, enhancing their appeal in green chemistry.

A notable approach involves a one-pot, three-component reaction using 2-aminoaryl ketones, various aldehydes, and ammonium acetate (B1210297), with hydrogen peroxide (H₂O₂) as the oxidant. nih.govresearchgate.net This transformation proceeds under mild conditions and does not require a transition metal catalyst. nih.gov The optimal yield for this type of reaction was achieved at 60 °C in dimethylsulfoxide (DMSO), providing the desired 2,4-substituted quinazoline product in as little as six hours. nih.gov The use of hydrogen peroxide is advantageous as it is an atom-efficient and readily available green oxidant. nih.govresearchgate.net To date, employing H₂O₂ for the synthesis of 2,4-substituted quinazolines represents a complementary and valuable addition to existing protocols. nih.govresearchgate.net

In other variations, tert-butyl hydroperoxide (TBHP) has been used in a manganese-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides to produce quinazoline-2-carboxylates. mdpi.com Hydrogen peroxide can also be utilized in protocols where it oxidizes starting materials like toluene (B28343) or benzyl halides to the corresponding benzaldehyde, which then reacts with a suitable amine to form the quinazoline ring. researchgate.net Furthermore, a sustainable method for synthesizing quinazolin-4(3H)-ones uses H₂O₂ with DMSO acting as the C1 carbon source. nih.gov

Table 1: Conditions for Peroxide-Mediated Quinazoline Synthesis

| Starting Materials | Oxidant | Catalyst/Solvent | Key Features | Ref. |

|---|---|---|---|---|

| 2-Aminoaryl ketones, Aldehydes, Ammonium acetate | H₂O₂ | Metal-free / DMSO | Mild conditions, Green oxidant, One-pot | nih.govresearchgate.net |

| 2-(Azidomethyl)phenyl isocyanides, Methyl carbazate | TBHP | Mn-mediated / Ethyl acetate | Oxidative radical cyclization | mdpi.com |

One-Pot and Multicomponent Reaction Approaches

A prime example is the metal-free, three-component reaction mediated by hydrogen peroxide, which combines 2-aminoaryl ketones, aldehydes, and ammonium acetate in a single step to yield 2,4-disubstituted quinazolines. nih.govresearchgate.net Another innovative, base-promoted, metal-free MCR involves a [4 + 1 + 1] cycloaddition between ortho-substituted nitroarenes, aldehydes, and various ammonium salts (e.g., NH₄Cl, NH₃·H₂O) to construct the 2,4-substituted quinazoline core with good to excellent yields. acs.org This method has proven to be scalable to the gram level. acs.org

Metal catalysts are also widely employed in one-pot syntheses. Copper-catalyzed MCRs of 2-bromoaldehydes, benzylamines, and sodium azide (B81097) have been reported for assembling quinazoline derivatives. mdpi.com Similarly, copper(I) oxide (Cu₂O) nanocubes have been used to catalyze the synthesis of quinazolines from 2-aminobenzophenones. nih.gov For quinazolinone derivatives, a convenient MCR utilizes aromatic aldehydes, 2-aminobenzimidazole, and dimedone with a reusable sulfonic acid-functionalized nanoporous silica (B1680970) catalyst under solvent-free conditions. The Ugi four-component reaction (Ugi-4CR) has also been adapted to produce complex polycyclic quinazolinones through a two-step protocol involving the initial MCR followed by a palladium-catalyzed annulation. acs.org

Enzyme-Catalyzed Synthesis of Quinazolinones

Biocatalysis provides a powerful and green alternative for synthesizing complex molecules under mild conditions. In the context of quinazolinone synthesis, enzymes have been successfully combined with other modern synthetic techniques.

A highly efficient chemoenzymatic method combines the catalytic action of the enzyme α-Chymotrypsin with photocatalysis. nih.govresearchgate.net In this process, α-Chymotrypsin first catalyzes the cyclization of an aldehyde and 2-aminobenzamide (B116534) to form a 2,3-dihydroquinazolin-4(1H)-one intermediate. nih.govresearchgate.net This intermediate is then oxidized to the final quinazolinone product through irradiation with a white LED, achieving yields as high as 99% in just two hours. nih.govresearchgate.net

Lipases, another class of enzymes, have been employed in the synthesis and resolution of vasicinone, a pyrrolo[2,1-b]quinazoline alkaloid. figshare.comacs.org This chemoenzymatic approach involves an azidoreductive cyclization strategy that proceeds at room temperature. figshare.comacs.org Specifically, Lipase PS has been used to provide the acetate of (S)-vasicinone with a high enantiomeric excess (98% ee). figshare.com Baker's yeast has also been utilized for the mild, room-temperature cyclization of 2-azidobenzoyl lactams to form the corresponding quinazolinone ring systems. acs.org

Photocatalytic Methods in Quinazoline Synthesis

Photocatalysis has emerged as a sustainable and powerful tool in organic synthesis, enabling reactions under mild conditions using light as an energy source. Several photocatalytic methods have been developed for quinazoline synthesis.

One sustainable approach utilizes curcumin-sensitized titanium dioxide (TiO₂) nanoparticles as a photocatalyst. mdpi.comnih.gov This system drives a one-pot, three-component reaction of aldehydes, urea/thiourea, and dimedone under visible light to produce quinazoline derivatives with yields up to 97%. mdpi.comnih.gov The catalyst is cost-effective, environmentally friendly, and reusable for multiple cycles with minimal loss of efficiency. mdpi.comnih.gov

Another strategy employs naphthalene (B1677914) diimide (NDI), an organophotocatalyst, to synthesize quinazolines from two different alcohols and ammonium acetate at room temperature under aerobic conditions. colab.wsresearchgate.net This method is notable for its high yields and mild reaction parameters. colab.wsresearchgate.net Additionally, visible-light photoredox catalysis has been combined with copper catalysis for the oxidative C(sp)-H annulation of amidines with terminal alkynes to assemble functionalized quinazolines. nih.gov A combined photocatalytic and enzymatic approach has also been reported, where a white LED is used for the final oxidation step in the synthesis of quinazolinones. nih.govresearchgate.net

Strategies for Introducing and Modifying the Ethyl Substituent

The introduction of the ethyl group at the 2-position of the quinazoline ring can be achieved either during the initial ring formation or by post-synthetic modification of a pre-formed quinazoline core.

One direct method for modifying an existing substituent involves the double lithiation of 2-methyl-3H-quinazoline-4-thione using n-butyllithium at low temperatures, followed by reaction with an electrophile like iodomethane. iucr.org This specific reaction sequence effectively converts a methyl group into an ethyl group, yielding 2-ethyl-3H-quinazoline-4-thione in high yield (92%). iucr.orgresearchgate.net

General synthetic approaches often involve the construction of the quinazoline ring via condensation reactions, followed by an alkylation step to introduce the desired substituent. ontosight.ai For instance, N-(10)-Ethylquinazoline can be synthesized by first forming the quinazoline ring and then performing an ethylation reaction. ontosight.ai A large-scale synthesis of a 4-ethylquinazoline derivative has also been reported, highlighting practical approaches for introducing this alkyl group. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

A highly atom-efficient and green synthesis of 2-substituted quinazolines utilizes readily available 2-aminoarylmethanols and nitriles in a CsOH-mediated aerobic oxidative cyclocondensation. rsc.org This method is particularly noteworthy for using air as the ultimate oxidant, with water being the only byproduct, and for proceeding without a metal catalyst. rsc.org Another metal-free approach employs salicylic (B10762653) acid as an organocatalyst for the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. nih.gov This method demonstrates excellent atom economy and a favorable environmental factor, making it suitable for industrial applications. nih.gov

Photocatalytic methods are inherently green. The use of curcumin-sensitized TiO₂ under visible light provides a sustainable and cost-effective route to quinazoline derivatives, minimizing acidic waste. mdpi.comnih.gov Mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, represents another key green chemistry technique applicable to heterocycle synthesis, offering benefits such as reduced solvent use and enhanced energy efficiency. scielo.br

Table 2: List of Mentioned Compounds

| Compound Name | Structure |

|---|---|

| This compound | Quinazoline ring with an ethyl group at position 2. |

| 2,4-Disubstituted Quinazoline | Quinazoline ring with substituents at positions 2 and 4. |

| Quinazolinone | A class of compounds containing a quinazoline core with a carbonyl group. |

| 2-Ethyl-3H-quinazoline-4-thione | A quinazolinone analog with a thione group at position 4 and an ethyl group at position 2. |

| Quinazoline-2-carboxylate | A quinazoline derivative with a carboxylate group at position 2. |

| 2,3-Dihydroquinazolin-4(1H)-one | A reduced form of quinazolinone. |

| Pyrrolo[2,1-b]quinazoline | A polycyclic system containing fused pyrrole (B145914) and quinazoline rings. |

| Vasicinone | A specific pyrrolo[2,1-b]quinazoline alkaloid. |

| N-(10)-Ethylquinazoline | An ethyl-substituted quinazoline. |

| Curcumin | A natural dye used as a photosensitizer. |

| Titanium Dioxide (TiO₂) | A semiconductor used as a photocatalyst. |

| Naphthalene Diimide (NDI) | An organic photocatalyst. |

| α-Chymotrypsin | An enzyme used as a biocatalyst. |

| Lipase PS | An enzyme used for kinetic resolution. |

| Hydrogen Peroxide (H₂O₂) | A green oxidant. |

| tert-Butyl Hydroperoxide (TBHP) | An organic peroxide oxidant. |

| Dimethylsulfoxide (DMSO) | A solvent and, in some reactions, a carbon source. |

Chemical Reactivity and Transformation of 2 Ethylquinazoline

Functionalization Reactions at Specific Positions of the Quinazoline (B50416) Ring

The quinazoline ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic substitution but susceptible to nucleophilic attack and C-H functionalization. The presence and position of substituents, such as the ethyl group at C2, significantly modulate this reactivity.

Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. acsgcipr.org For quinazoline and its derivatives, this approach allows for the introduction of new substituents at specific carbon atoms. While research directly on 2-ethylquinazoline is specific, related transformations on the quinazoline core and its alkylated derivatives provide significant insight.

One notable example involves the direct functionalization of the benzylic-like C-H bonds on the ethyl group, which will be discussed in section 3.2.1. sfu.ca Additionally, methods like lithiation can be used to activate C-H bonds. For instance, 2-alkyl-3H-quinazoline-4-thiones can undergo double lithiation, which facilitates subsequent reactions with various electrophiles. nih.gov This process demonstrates that C-H bonds adjacent to the quinazoline ring system can be activated for further transformation. nih.govresearchgate.net

The development of metal-catalyzed reactions has provided numerous pathways for the C-H functionalization of related N-heterocycles. mdpi.com These reactions often proceed through the coordination of a metal to the nitrogen atom, followed by C-H activation at a specific position to form an organometallic intermediate, which then reacts with a coupling partner. mdpi.com

The electronic nature of the quinazoline ring system dictates its behavior in substitution reactions.

Electrophilic Substitution: The quinazoline ring, similar to pyridine, is highly deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atoms. uoanbar.edu.iq Reaction with electrophiles typically requires harsh conditions, and substitution, when it occurs, is directed to the benzene (B151609) portion of the bicyclic system. uoanbar.edu.iqresearchgate.net The nitrogen atoms can also be protonated in acidic media, further deactivating the ring. uoanbar.edu.iq

Nucleophilic Substitution: The electron-deficient character of the quinazoline nucleus makes it prone to nucleophilic substitution reactions (SNAr). Nucleophiles can attack the heterocyclic ring, particularly at the C2 and C4 positions. The presence of a good leaving group at these positions facilitates the reaction. In the case of this compound, while the ethyl group itself is not a leaving group, reactions can occur if other activating groups are present on the ring. For example, the electron-deficient quinazoline core facilitates SNAr at the 4-position when a suitable leaving group is present. Studies on the related quinoxaline (B1680401) system show that substituents at the 2-position can influence the ease of nucleophilic attack through both steric and electronic effects. mdpi.com

C-H Activation and Direct Functionalization

Reactions of the Ethyl Moiety

The ethyl group at the C2 position is not merely a passive substituent; its alpha-carbons are activated by the adjacent heterocyclic ring, making them a prime site for selective derivatization.

The alpha-carbon of the ethyl group is analogous to a benzylic position, exhibiting enhanced reactivity. This allows for selective functionalization at this site without altering the core ring structure.

A key example is the late-stage heterobenzylic fluorination of this compound. sfu.ca This reaction demonstrates the ability to directly and selectively introduce a fluorine atom at the alpha-position of the ethyl group. sfu.ca

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| This compound | N-Fluorobenzenesulfonimide (NFSI), Lithium Carbonate (Li₂CO₃) | Acetonitrile (B52724) (CH₃CN), Microwave, 125 °C, 60 min | 2-(1-Fluoroethyl)quinazoline | 72% | sfu.ca |

This table showcases a specific example of selective alpha-carbon functionalization.

Another strategy for functionalizing the alpha-carbon involves lithiation. The treatment of 2-alkyl-3H-quinazoline-4-thiones with strong bases like n-butyllithium generates a carbanion at the alpha-position of the alkyl group, which can then react with various electrophiles, such as alkyl iodides. nih.gov This method was used to convert 2-methyl-3H-quinazoline-4-thione into 2-ethyl-3H-quinazoline-4-thione by reaction with iodomethane (B122720). nih.gov

The ethyl group influences the reactivity of the quinazoline ring through a combination of electronic and steric effects.

Selective Derivatization of the Alpha-Carbons

Ring Rearrangement and Expansion Reactions Involving the Quinazoline Core

The quinazoline scaffold can undergo rearrangement and ring expansion reactions to form more complex polycyclic or modified heterocyclic systems. These transformations are valuable for generating structural diversity in medicinal chemistry. nih.gov For instance, strategies involving intramolecular cyclization of alkene-tethered quinazolinones have been developed to synthesize five- and six-membered ring-fused hydroxyl-containing quinazolinones. researchgate.net

While specific examples starting directly from this compound are not extensively documented in this context, the general reactivity patterns of the quinazoline core suggest its potential participation in such reactions. Ring expansion is a known phenomenon in heterocyclic chemistry, often driven by the formation of a more stable carbocation intermediate or the release of ring strain. stackexchange.comlibretexts.orgyoutube.com For example, some quinazoline derivatives have been shown to undergo ring expansion to form benzodiazepine (B76468) analogues. researchgate.net These types of transformations highlight the versatility of the quinazoline core as a template for constructing novel chemical architectures. researchgate.net

Investigations into Reaction Mechanisms (Experimental and Theoretical)

The study of reaction mechanisms in the context of this compound and its derivatives is crucial for optimizing synthetic routes and understanding the formation of various products. Both experimental and theoretical approaches have been employed to elucidate the pathways of these chemical transformations.

Experimental investigations into the reaction mechanisms of this compound derivatives often involve the isolation and characterization of intermediates, kinetic studies, and the use of isotopic labeling. For instance, in the synthesis of 3-amino-2-ethylquinazolin-4(3H)-one, the reaction proceeds in a two-step sequence starting from methyl anthranilate. The initial reaction with propionyl chloride forms an amide intermediate, which is then treated with hydrazine (B178648) to yield the final product. researchgate.net

A proposed mechanism for the cyanation of this compound 3-oxide involves the reaction with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). It is suggested that an intermediate adduct is formed between the N-oxide and TMSCN, which is then followed by the elimination of trimethylsilanol, facilitated by the base, to yield this compound-4-carbonitrile. clockss.org

In the synthesis of quinazoline-2,4-diones, such as 1-ethylquinazoline-2,4(1H,3H)-dione, from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), two potential reaction pathways have been proposed. acs.orgacs.org One pathway involves the intramolecular ammonolysis of an unstable carbamic-carbonic anhydride (B1165640) intermediate. acs.orgacs.org An alternative pathway suggests the formation of an active intermediate catalyzed by DMAP, which then undergoes an intramolecular attack to form the quinazolinedione ring. acs.orgacs.org

Theoretical studies, particularly using Density Functional Theory (DFT), have become instrumental in providing detailed insights into the reaction mechanisms of quinazoline derivatives. researchgate.netsumitomo-chem.co.jp These computational methods allow for the prediction of reaction pathways, the characterization of transition states, and the calculation of activation energies, which helps in understanding the feasibility and kinetics of a reaction. sumitomo-chem.co.jp

For example, in the synthesis of Etaqualone, a 3-(2-ethylphenyl)-2-methylquinazolin-4-one, DFT calculations have been used to predict reaction pathways and optimize reaction conditions. The mechanism involves the formation of an amide from N-acetylanthranilic acid and 2-ethylaniline (B167055), followed by an intramolecular cyclization catalyzed by phosphorus trichloride (B1173362) (PCl₃) to form the quinazolinone core. Theoretical analysis of the transition states can identify the energy barriers for the cyclization step, guiding the selection of optimal temperatures for the reaction.

Table 1: Investigated Reaction Mechanisms of this compound Derivatives

| Derivative | Reaction | Investigated Aspects of Mechanism | Method of Investigation |

| 3-Amino-2-ethylquinazolin-4(3H)-one | Synthesis from methyl anthranilate and propionyl chloride, followed by reaction with hydrazine. | Two-step sequence involving an amide intermediate. researchgate.net | Experimental (synthesis and characterization). researchgate.net |

| This compound-4-carbonitrile | Cyanation of this compound 3-oxide with TMSCN and DBU. | Formation of an intermediate adduct followed by elimination. clockss.org | Proposed mechanism based on experimental results. clockss.org |

| 1-Ethylquinazoline-2,4(1H,3H)-dione | One-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate with DMAP catalyst. | Proposed pathways involving a carbamic-carbonic anhydride intermediate or a DMAP-catalyzed active intermediate. acs.orgacs.org | Proposed mechanism based on experimental outcomes. acs.orgacs.org |

| Etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4-one) | Synthesis from N-acetylanthranilic acid and 2-ethylaniline with PCl₃ catalyst. | Amide formation followed by intramolecular cyclization. Prediction of reaction pathways and optimization of conditions. | Experimental and Theoretical (DFT calculations). |

| 6-[2-(2,5-Dimethoxyphenyl)ethyl]-4-ethylquinazoline | Radical-mediated synthesis. | Portrayal of the mechanistic pathway. researchgate.net | Theoretical (DFT calculations). researchgate.net |

These investigations, combining both experimental data and theoretical calculations, provide a comprehensive understanding of the chemical reactivity and transformation of this compound and its derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Ethylquinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Dynamics

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-Ethylquinazoline. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton can be constructed.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H (proton) and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. oregonstate.edu Spectra are typically recorded in a deuterated solvent, such as Chloroform-d (CDCl₃), with chemical shifts referenced to an internal standard like Tetramethylsilane (TMS). frontiersin.org

The ¹H NMR spectrum of this compound displays characteristic signals for both the ethyl substituent and the quinazoline (B50416) ring system. The aromatic protons on the fused benzene (B151609) ring typically appear as complex multiplets in the downfield region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their position and relationship to adjacent protons. The ethyl group gives rise to two distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a pattern indicative of ethyl group spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. oregonstate.edu The carbon atoms of the quinazoline ring, including the quaternary carbons, resonate in the aromatic region (δ 120-170 ppm). The C2 carbon, being directly attached to two nitrogen atoms and the ethyl group, appears at a characteristic downfield shift. The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values and may vary based on solvent and experimental conditions. Actual experimental data for closely related analogs like 4-Ethylquinazoline have been reported and support these general assignments. kyoto-u.ac.jp

¹H NMR (Proton)| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~9.3 | Singlet | - |

| H-5 | ~8.1 | Doublet | ~8.5 |

| H-6 | ~7.6 | Triplet | ~7.5 |

| H-7 | ~7.9 | Triplet | ~7.5 |

| H-8 | ~8.2 | Doublet | ~8.5 |

| -CH₂- | ~3.2 | Quartet | ~7.6 |

¹³C NMR (Carbon)

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~168 |

| C-4 | ~155 |

| C-4a | ~128 |

| C-5 | ~127 |

| C-6 | ~128 |

| C-7 | ~134 |

| C-8 | ~129 |

| C-8a | ~151 |

| -CH₂- | ~32 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural Assignment

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the intricate connectivity of the molecule. magritek.comprinceton.edu

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. qorganica.esnanalysis.comcreative-biostructure.com In this compound, a COSY spectrum would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection. It would also reveal correlations between adjacent protons on the benzene portion of the quinazoline ring (e.g., H-5 with H-6, H-6 with H-7, etc.), helping to trace the proton sequence around the ring. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbon atoms (one-bond C-H coupling). columbia.edudiva-portal.org This experiment is vital for assigning carbon signals based on their known proton assignments. researchgate.net For example, the proton signal at ~9.3 ppm would show a correlation to the C-4 carbon signal, and the methylene proton quartet at ~3.2 ppm would correlate to the -CH₂- carbon signal. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two to four bonds, making it essential for mapping out the complete molecular skeleton and assigning quaternary (non-protonated) carbons. columbia.eduresearchgate.net Key HMBC correlations for this compound would include:

A correlation from the methylene (-CH₂) protons to the C-2 carbon of the quinazoline ring, definitively linking the ethyl substituent to the heterocyclic ring.

Correlations from the H-4 proton to carbons C-2, C-8a, and C-5.

Correlations from aromatic protons to various quaternary carbons (C-4a and C-8a), confirming the fused ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other techniques that rely on through-bond coupling, NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of bonding. acdlabs.comhuji.ac.ilacdlabs.com This provides crucial information about the molecule's three-dimensional conformation. For this compound, a NOESY spectrum would be expected to show a correlation between the protons of the ethyl group (specifically the -CH₂- protons) and the H-4 proton of the quinazoline ring, confirming their spatial proximity.

Solid-State NMR Studies

While solution-state NMR provides information on molecules tumbling freely in a solvent, solid-state NMR (ssNMR) characterizes molecules in their crystalline or amorphous solid forms. innovareacademics.in Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solids. For quinazoline derivatives, ssNMR can reveal information about crystal packing, polymorphism (the existence of multiple crystalline forms), and conformational differences between the solid and solution states. researchgate.netmdpi.com An ssNMR study of this compound would provide insight into its structure and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, the FTIR spectrum would display characteristic bands confirming its key structural features.

Interactive Table 2: Key FTIR and Raman Vibrational Modes for this compound Note: These are characteristic ranges. Specific peak positions can be found in experimental spectra of this compound or its close analogs. researchgate.netspectrabase.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - FTIR | Expected Wavenumber (cm⁻¹) - Raman | Functional Group |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Quinazoline Ring |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | Ethyl Group |

| C=N Stretch | 1650 - 1550 | 1650 - 1550 | Quinazoline Ring |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Quinazoline Ring |

| C-H Bending (in-plane) | 1300 - 1000 | 1300 - 1000 | Aromatic/Aliphatic |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. renishaw.com While FTIR is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change the polarizability. For this compound, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic quinazoline core and the C=N bonds, which often produce strong Raman signals but may be weak in the FTIR spectrum. spectroscopyonline.comresearchgate.net Analysis of the Raman spectrum provides additional confirmation of the molecular fingerprint and structural integrity of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structural features of organic compounds through the analysis of their fragmentation patterns. For this compound, mass spectrometric techniques provide crucial information regarding its elemental composition and the stability of its molecular and fragment ions.

High-Resolution Mass Spectrometry (HRMS)

Tandem Mass Spectrometry for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is a powerful tool used to establish the fragmentation pathways of a molecule. researchgate.net In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting spectrum provides insights into the connectivity and structural arrangement of the molecule.

Although specific tandem mass spectrometry studies on this compound were not found, the fragmentation pattern can be predicted based on the known fragmentation of quinazolines and related heterocyclic compounds. researchgate.netresearchgate.net The electron ionization (EI) mass spectrum of a related compound, 4-phenylquinazoline, shows a prominent molecular ion peak, with fragmentation primarily involving the substituent. jove.com

For this compound, the molecular ion [M]⁺• at m/z 158 would be expected to be relatively stable due to the aromatic nature of the quinazoline ring system. The primary fragmentation pathways would likely involve the ethyl group at the 2-position. A common fragmentation for alkyl-substituted aromatic rings is the benzylic cleavage, which in this case would be α-cleavage relative to the quinazoline ring.

A plausible fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion at m/z 143. This fragment could be represented as a resonance-stabilized cation. Further fragmentation might involve the loss of ethene (C₂H₄) via a McLafferty-type rearrangement if applicable, or cleavage of the quinazoline ring itself under higher energy conditions. The study of various quinazoline derivatives by tandem mass spectrometry has shown that cross-ring cleavages on the pyrimidine (B1678525) ring are also characteristic fragmentation pathways. researchgate.net

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment | Formula | Comments |

| 158 | [M]⁺• | [C₁₀H₁₀N₂]⁺• | Molecular Ion |

| 143 | [M-CH₃]⁺ | [C₉H₇N₂]⁺ | Loss of a methyl radical via α-cleavage |

| 130 | [M-C₂H₄]⁺• | [C₈H₆N₂]⁺• | Loss of ethene |

| 103 | [C₇H₅N]⁺• | [C₇H₅N]⁺• | Fragmentation of the quinazoline ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. docbrown.info This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and properties of a compound.

Single-Crystal X-ray Diffraction of this compound and its Derivatives

While a single-crystal structure of the parent this compound has not been reported in the reviewed literature, a detailed X-ray diffraction analysis has been performed on its derivative, This compound-4(3H)-thione . researchgate.netnih.gov The crystallographic data for this derivative provides valuable insight into the structural characteristics of the this compound framework.

The study revealed that This compound-4(3H)-thione crystallizes in the orthorhombic space group Pbca. The unit cell parameters and other crystallographic data are summarized in the table below. researchgate.netnih.gov

Table 2: Crystal Data and Structure Refinement for this compound-4(3H)-thione

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂S |

| Formula Weight | 190.26 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.8231 (3) |

| b (Å) | 14.3214 (6) |

| c (Å) | 21.7365 (8) |

| V (ų) | 1812.71 (14) |

| Z | 8 |

| Temperature (K) | 150 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.394 |

| F(000) | 800 |

| R_int | 0.020 |

| Final R indices [I > 2σ(I)] | R1 = 0.033 |

| Source: researchgate.netnih.gov |

Analysis of Molecular Geometry and Conformation

The single-crystal X-ray diffraction analysis of This compound-4(3H)-thione shows that the quinazoline ring system is nearly planar. researchgate.netnih.gov The maximum deviation from the mean plane of all non-hydrogen atoms is 0.103(1) Å. The ethyl group at the C2 position is slightly twisted out of the plane of the quinazoline ring, with a torsion angle of 8.7(2)°. researchgate.net

The bond lengths and angles within the quinazoline core are consistent with those expected for an aromatic heterocyclic system. The C-N bond lengths in the pyrimidine ring and the C-C bond lengths in the fused benzene ring reflect their aromatic character. The geometry around the ethyl substituent is tetrahedral as expected.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The crystal packing of This compound-4(3H)-thione is primarily governed by hydrogen bonding and van der Waals forces. A significant intermolecular interaction observed is the N—H···S hydrogen bond. researchgate.netnih.gov These interactions link pairs of molecules related by inversion into dimers, forming a characteristic R₂²(8) ring motif. researchgate.net

These dimeric units are then arranged in a herringbone pattern, stacking along the direction to form layers parallel to the (010) plane. researchgate.netnih.gov This type of packing is common for planar aromatic molecules and is driven by the optimization of intermolecular contacts. There is no evidence of significant π-π stacking interactions in the crystal structure of this particular derivative.

Table 3: Hydrogen Bond Geometry for this compound-4(3H)-thione (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1···S1ⁱ | 0.88 | 2.53 | 3.3854 (11) | 166 |

| Symmetry code: (i) −x+2, −y+1, −z+1. Source: researchgate.net |

Crystal Packing Analysis

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data regarding the crystal structure and packing of the specific compound this compound (C₁₀H₁₀N₂) is not available. Published crystallographic studies have focused on derivatives, such as this compound-4(3H)-thione, whose crystal packing is dictated by functional groups not present in this compound. Current time information in Bangalore, IN.nih.govresearchgate.netnih.gov

For instance, the analysis of this compound-4(3H)-thione reveals a crystal structure heavily influenced by N—H⋯S hydrogen bonds, which lead to the formation of specific ring motifs and a herringbone arrangement. nih.govresearchgate.net These interactions, particularly the hydrogen bonding involving the thione group and the N-H proton, are defining features of its solid-state assembly. Current time information in Bangalore, IN.researchgate.net However, these structural characteristics are not transferable to this compound, as it lacks the exocyclic sulfur atom and the N-H donor capability, leading to a fundamentally different set of potential intermolecular interactions.

Therefore, a crystal packing analysis for this compound, including data tables on its crystallographic parameters and intermolecular contacts, cannot be provided at this time due to the absence of publicly available, experimentally determined structural data for this specific compound.

Computational and Theoretical Studies on 2 Ethylquinazoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)sfu.canih.govresearchgate.netuni-rostock.de

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of quinazoline (B50416) derivatives. researchgate.net Methods such as B3LYP with various basis sets like 6-311G and 6-31++G are commonly used for these computational studies. sapub.org These calculations provide a robust framework for optimizing molecular structures to their minimum energy states and for predicting a wide array of molecular properties. researchgate.netsapub.org The accuracy of these predictions is crucial for understanding the molecule's intrinsic nature and reactivity. uni-rostock.de

Geometry Optimization and Energetic Stabilityresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of a molecule. For quinazoline derivatives, calculations are performed to find the structure corresponding to a minimum on the potential energy surface. researchgate.net This process involves adjusting bond lengths, bond angles, and dihedral angles until the forces on the atoms are negligible. The resulting optimized geometry provides data on the molecule's energetic stability. For instance, studies on related quinazoline-2,4(1H,3H)-diones have shown that different regioisomers can have significant energy differences, indicating varying levels of thermodynamic stability. researchgate.net The planarity of the quinazoline ring system is also a key feature, with substituents like an ethyl group causing minor deviations from a completely planar structure. nih.govresearchgate.net

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.38 | ||

| C=N | 1.31 | ||

| C-C (aromatic) | 1.40 | ||

| N-C-N | 116.5 | ||

| C-N-C | 122.8 |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Orbitals, Charge Distributionsapub.orgresearchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). kg.ac.rs The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. sapub.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline (B57606) derivatives, the HOMO is often delocalized over the phenyl and triazole rings, while the LUMO may be localized on the quinoline moiety. researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. biolscigroup.us

Table 2: Frontier Orbital Energies and Related Properties for a Quinoline Derivative (Note: Data is illustrative for a related quinoline structure.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.164 researchgate.net |

| ELUMO | -2.086 researchgate.net |

Electrostatic Potential (ESP) Surface Mappingnih.govresearchgate.net

Molecular Electrostatic Potential (MEP or ESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are rich or deficient in electrons. researchgate.net In an ESP map, areas of negative potential (typically colored red) correspond to electron-rich regions and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net Neutral regions are often colored green. researchgate.net For quinazoline derivatives, the nitrogen atoms and any carbonyl oxygen atoms are typically sites of negative potential, indicating their role as electron-donors or sites for hydrogen bonding. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting reactive sites. researchgate.net

Natural Bond Orbital (NBO) Analysisuni-muenchen.deicm.edu.pl

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, corresponding closely to the chemist's Lewis structure concept. uni-muenchen.dewikipedia.org This method analyzes charge delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. icm.edu.pl The stabilization energy, E(2), associated with these interactions quantifies the extent of electron delocalization from a filled donor NBO to an empty acceptor NBO. wisc.edu Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. icm.edu.plwisc.edu NBO analysis also describes the hybridization of atomic orbitals forming the bonds, such as the sp composition of hybrids on nitrogen or carbon atoms. icm.edu.pl

Analysis of Non-Linear Optical (NLO) Propertiesnih.govmdpi.com

The study of non-linear optical (NLO) properties is important for the development of materials used in optoelectronic technologies. nih.govresearchgate.net Computational methods can predict NLO properties like the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). icm.edu.pl These properties are related to how a molecule's charge distribution is affected by an external electric field. Molecules with significant charge transfer, often found in donor-π-acceptor systems, tend to exhibit large NLO responses. mdpi.com A small HOMO-LUMO gap can be indicative of higher polarizability and potentially a significant NLO response. nih.gov Theoretical calculations are essential for screening candidate molecules and guiding the synthesis of new materials with enhanced NLO properties. nih.gov

Table 3: Calculated NLO Properties for a Representative Organic Molecule (Note: Values are illustrative and highly dependent on the specific molecular structure and computational method.)

| Property | Value (esu) |

|---|---|

| Linear Polarizability <α> | 3.485 × 10-22 nih.gov |

| First Hyperpolarizability (βtotal) | 13.44 × 10-27 nih.gov |

Vibrational Frequency Calculations and Spectroscopic Correlationuni-rostock.defaccts.de

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. faccts.de These calculations are typically done on the optimized geometry and rely on computing the second derivatives of the energy with respect to atomic positions. crystalsolutions.eu The calculated frequencies correspond to the molecule's normal modes of vibration. A crucial step in these calculations is to ensure the optimized structure is a true energy minimum, which is confirmed by the absence of imaginary frequencies. uni-rostock.devasp.at The predicted vibrational spectra can be compared with experimental spectra to confirm the molecular structure and assign specific absorption bands to particular vibrational modes, such as C-H stretches, C=N stretches, or ring vibrations. researchgate.net

Mechanistic Investigations through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of chemical reactions. For the synthesis of 2-substituted quinazolines, including 2-ethylquinazoline, these methods provide a granular view of the reaction mechanism, which is often challenging to obtain through experimental means alone.

Transition State Characterization

The formation of the quinazoline ring typically proceeds through a series of steps involving cyclization and subsequent aromatization. A key aspect of mechanistic studies is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. For the synthesis of a 2-substituted quinazoline, a plausible pathway involves the reaction of a 2-aminoaryl precursor with a suitable electrophile.

Computational studies on analogous quinazolinone syntheses have identified transition states associated with the intramolecular cyclization step. mdpi.commdpi.com These transition states are characterized by the partial formation of the new carbon-nitrogen bond of the pyrimidine (B1678525) ring. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, is a critical output of these calculations. For instance, in a 1,3-dipolar cycloaddition reaction leading to a quinazolinone hybrid, the transition state structure shows elongated bond lengths for the newly forming covalent bonds, indicating the in-progress nature of the bond formation. mdpi.com The Berny algorithm is a common method employed to locate and optimize these transition state structures. mdpi.com

Reaction Pathway Elucidation and Energy Barriers

By mapping the potential energy surface of the reaction, computational models can elucidate the entire reaction pathway, connecting reactants, intermediates, transition states, and products. This provides a comprehensive understanding of the reaction mechanism. DFT calculations are frequently used to determine the Gibbs free energy profile of the reaction, which reveals the energy barriers (activation energies) associated with each step. frontiersin.orgnih.govresearchgate.net

Below is a table summarizing typical activation energies for cyclization reactions in the formation of related heterocyclic compounds, as determined by computational studies.

| Reaction Type | Computational Method | Activation Energy (kcal/mol) | Reference |

| 1,3-Dipolar Cycloaddition (Quinazolinone) | B3LYP/cc-pVDZ | -81.15 and -77.32 | mdpi.com |

| Metal-Free Cyclization (Quinazolinone) | SMD-B3LYP-D3(BJ)/BS1 | ~15-25 | nih.gov |

| Nucleophilic Aromatic Substitution (Quinazoline) | ωB97X-D/6-31G(d) | ~10-15 | mdpi.com |

Molecular Modeling and Dynamics Simulations (Excluding Biological Interactions)

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules like this compound.

Conformational Analysis and Rotational Barriers

The ethyl group at the 2-position of the quinazoline ring is subject to rotation around the C-C single bond, leading to different spatial arrangements known as conformers. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. libretexts.orgorgosolver.comchemistrysteps.com

For this compound, the rotation of the ethyl group relative to the plane of the quinazoline ring would be of primary interest. By analogy with studies on ethylbenzene (B125841), it is expected that the most stable conformation would be one where the ethyl group is perpendicular to the aromatic ring to minimize steric hindrance. researchgate.net The energy profile for this rotation can be calculated using quantum chemical methods, which would reveal the energy maxima corresponding to eclipsed conformations and the energy minima for staggered conformations.

Dynamic NMR spectroscopy and molecular mechanics calculations have been successfully used to determine rotational barriers for ethyl groups in hindered molecules. rsc.org For a gas-phase ethylbenzene molecule, calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine the rotational barrier. researchgate.net Similar computational approaches would be applicable to this compound to quantify the energy required to rotate the ethyl group.

A summary of representative rotational barriers for related fragments is provided in the table below.

| Molecule/Fragment Rotated | Computational Method | Rotational Barrier (kcal/mol) | Reference |

| Ethyl group in Ethylbenzene | B3LYP/6-311+G(d,p) | ~1.2 | researchgate.net |

| Ethyl group in N-ethyl-N-tert-butylneopentylamine | Molecular Mechanics | 6.0 | rsc.org |

| Benzyl (B1604629) group in 5-Benzylimidazolidin-4-one | DFT | < 2 | ethz.ch |

Solvation Effects Modeling

The behavior of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects using either explicit or implicit solvation models. In explicit models, individual solvent molecules are included in the simulation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. acs.org This approach is computationally more efficient and is widely used to study the effect of different solvents on the properties and reactivity of molecules. bogazici.edu.trtandfonline.com For this compound, solvation models could be used to predict how its conformational preferences and reactivity might change in different solvents. For instance, studies on quinazoline derivatives have utilized solvation models to investigate their photophysical properties in various media. tandfonline.com

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It provides a powerful way to understand how molecules pack in the solid state.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates over the sum of electron densities from all other molecules in the crystal. By mapping properties such as the normalized contact distance (d_norm) onto this surface, it is possible to identify regions of close intermolecular contact, which are indicative of interactions like hydrogen bonds and van der Waals forces. nih.gov

The table below presents typical contributions of different intermolecular contacts to the Hirshfeld surface for related quinazoline derivatives.

| Intermolecular Contact | Contribution (%) in a Quinazoline Derivative | Reference |

| H···H | 49.4 | nih.gov |

| H···O/O···H | 21.5 | nih.gov |

| H···C/C···H | 14.9 | nih.gov |

| C···C | 6.7 | nih.gov |

| N···C/C···N | 4.0 | nih.gov |

| Cl···H/H···Cl | 29.3 | nih.gov |

Analytical Methodologies for 2 Ethylquinazoline in Non Biological Contexts

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for the isolation and analytical assessment of 2-ethylquinazoline. The choice of technique depends on the scale of the purification, the nature of the impurities, and the analytical goal, whether it is for purification, purity verification, or structural elucidation.

Column chromatography is a fundamental and widely used method for the purification of quinazoline (B50416) derivatives from crude reaction mixtures. rsc.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while being moved through the column by a liquid mobile phase (eluent). cdnsciencepub.comgoogle.com The crude product is loaded onto the column, and a solvent or a gradient of solvents is passed through, allowing the separation of the desired compound from byproducts, unreacted starting materials, and other impurities. rsc.orgmdpi.com

The selection of the eluent system, often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, is crucial for achieving effective separation. rsc.orgcdnsciencepub.commdpi.com The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product. cdnsciencepub.com Following the collection of fractions, the solvent is evaporated to yield the purified compound. cdnsciencepub.com This method is highly scalable and adaptable for a wide range of quinazoline-based compounds. nih.govgoogle.com

Table 1: Examples of Column Chromatography Conditions for Quinazoline Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| Ethyl-quinazoline-2,4-diones | Silica gel | Hexane, then Ethyl Acetate | mdpi.com |

| 2-Arylquinazolines | Silica gel (230-400 mesh) | 15% Ethyl Acetate in Petroleum Ether | rsc.org |

| 2,4-Disubstituted quinazoline-3-oxides | Silica gel | Petroleum Ether-Ethyl Acetate (10:1 to 2:1) | cdnsciencepub.com |

| 2-Arylquinazoline scaffolds | Flash column chromatography | Not specified | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative | Flash column chromatography on silica gel | Hexane/Ethyl Acetate (4:1) | google.com |

| Fluorinated this compound derivative | Flash column chromatography | Pentane-Ethyl Acetate (7.5:2.5) | rsc.org |

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity and quantifying the amount of this compound with high precision and sensitivity. sigmaaldrich.comejgm.co.uk HPLC operates by injecting a small volume of the sample into a column packed with a stationary phase, and a liquid mobile phase is pumped through at high pressure. torontech.com The components of the sample are separated based on their differing affinities for the stationary and mobile phases. torontech.com

For quinazoline derivatives and other similar organic molecules, reverse-phase HPLC (RP-HPLC) is commonly used. ejgm.co.uk In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. ejgm.co.ukresearchgate.net A detector, often a UV-Vis detector, measures the absorbance of the eluting components, generating a chromatogram where each peak corresponds to a different compound. torontech.comresearchgate.net The retention time helps in identifying the compound, while the peak area is proportional to its concentration, allowing for accurate quantification. ejgm.co.uktorontech.com The purity of a sample can be determined by the relative area of the main peak compared to the total area of all peaks. sigmaaldrich.com

Table 2: Typical HPLC Conditions for Analysis of Organic Compounds

| Parameter | Description | Common Settings | Reference |

|---|---|---|---|

| Column | Stationary Phase | C18 Reverse-Phase (RP) | ejgm.co.ukresearchgate.net |

| Mobile Phase | Eluent | Gradient of water and acetonitrile (MeCN) or methanol, often with a modifier like trifluoroacetic acid (TFA). | ejgm.co.ukresearchgate.net |

| Flow Rate | Speed of mobile phase | 0.5 - 2.0 mL/min | ejgm.co.ukresearchgate.net |

| Detection | Method of sensing | UV detector, commonly at 220 nm or 254 nm. | ejgm.co.ukresearchgate.net |

| Injection Volume | Amount of sample | Typically 5-20 µL | ejgm.co.uk |

| Analysis Goal | Purpose of the run | Purity assessment (≥98%), impurity profiling, quantification. | sigmaaldrich.comtorontech.com |